molecular formula C9H13BO2 B149156 4-Propylphenylboronic acid CAS No. 134150-01-9

4-Propylphenylboronic acid

Cat. No. B149156
M. Wt: 164.01 g/mol
InChI Key: WLCGYIWOKVWFLB-UHFFFAOYSA-N
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Description

4-Propylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Propylphenylboronic acid, they do provide insights into the properties and reactions of phenylboronic acid derivatives, which can be extrapolated to understand the behavior of 4-Propylphenylboronic acid.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the use of boronic acids or borate esters as starting materials. For example, 4-iodophenylboronic acid is synthesized from bromophenylacetic acid through a multi-step process involving reduction, acylation, and hydrolysis . Similarly, 4-tert-butylphenylboronic acid is synthesized using Grignard reagents and trimethyl borate . These methods could potentially be adapted for the synthesis of 4-Propylphenylboronic acid by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Phenylboronic acids and their derivatives exhibit interesting structural features due to the presence of the boronic acid group. The solid-state structures of these compounds often involve hydrogen bonding and crystal packing influenced by the boronic acid group. For instance, 4-carboxyphenylboronic acid forms different hydrates with distinct hydrogen bonding patterns . Vibrational studies on 4-carboxyphenylboronic acid have also revealed the presence of intermolecular hydrogen bonding in its dimer and trimer structures . These structural analyses are crucial for understanding the reactivity and binding properties of phenylboronic acid derivatives.

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions, particularly in the formation of boronate esters and Suzuki-Miyaura coupling reactions. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in Suzuki-Miyaura coupling to synthesize silicon-containing drugs . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalyzing dehydrative condensation reactions . These reactions are indicative of the versatility of phenylboronic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structure and the substituents attached to the phenyl ring. For instance, the introduction of halogen substituents can affect the crystal packing and hydrogen bonding interactions, as seen in the structures of 4-halophenylboronic acids . The presence of substituents can also enhance the performance of phenylboronic acids in catalytic reactions, such as the synergistic enhancement observed in the horseradish peroxidase-catalyzed oxidation of luminol by 4-substituted phenylboronic acids . These properties are essential for the design and application of phenylboronic acid derivatives in various fields, including sensor technology and drug development.

Scientific Research Applications

Enrichment and Analysis of Small Molecule Compounds

4-Vinylphenylboronic acid-functionalized graphene oxide, a related compound to 4-Propylphenylboronic acid, demonstrates significant applications in the selective enrichment and analysis of small-molecule compounds with vicinal diols. This technique is particularly valuable in life science research, offering advantages over traditional matrices in mass spectrometry analysis for small-molecules (Zhang, Zheng, & Ni, 2015).

Bioorthogonal Coupling Reactions

The combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, similar in structure to 4-Propylphenylboronic acid, has shown utility in bioorthogonal coupling reactions. This approach is particularly useful for conjugating proteins under physiologically compatible conditions, demonstrating the versatility of phenylboronic acid derivatives in biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).

Nanotechnology and Imaging

Phenylboronic acid-functionalized pyrene derivatives, closely related to 4-Propylphenylboronic acid, have been synthesized for applications in nanotechnology. These compounds are useful for in situ two-photon imaging of cell surface sialic acids and as agents in photodynamic therapy. This highlights the potential of phenylboronic acid derivatives in both diagnostic and therapeutic settings in medical research (Li & Liu, 2021).

Synthesis and Design of Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids, which are structurally similar to 4-Propylphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, demonstrating the significant role of phenylboronic acid derivatives in crystal engineering and materials science (Pedireddi & Seethalekshmi, 2004).

Drug Delivery Systems

Phenylboronic acid derivatives have found applications in drug delivery systems, particularly in the development of glucose-responsive materials for insulin delivery. The unique chemical properties of these compounds, including the ability to form reversible complexes, make them promising candidates for advanced drug delivery technologies (Ma & Shi, 2014).

Safety And Hazards

4-Propylphenylboronic acid is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only in a well-ventilated area .

Future Directions

4-Propylphenylboronic acid is increasingly being used in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . It is also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

properties

IUPAC Name

(4-propylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCGYIWOKVWFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399320
Record name 4-Propylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylphenylboronic acid

CAS RN

134150-01-9
Record name (4-Propylphenyl)boronic acid
Source CAS Common Chemistry
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Record name 4-Propylphenylboronic acid
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Record name 4-Propylphenylboronium acid
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Synthesis routes and methods I

Procedure details

To a suspension of magnesium shavings (21 7 mg, 8.9 mmol) in 3 mL of dry tetrahydrofuran under argon, a crystal of iodine along with a solution of 4-bromopropylbenzene (1.69 g, 8.5 mmol) dissolved in 6 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The solution was refluxed for an additional 0.5 h, cooled to room temperature and added in portions over 10 min to a solution of trimethylborate (924 mg, 8.9 mmol) previously dissolved in 4 mL of dry ether at -78° C. After 30 minutes, the solution was warmed to room temperature; and stirring was continued for 90 min. The reaction was then quenched by the addition of 2 mL of a 10% hydrochloric acid solution. The tetrahydrofuran was removed under reduced pressure and the remaining residue was extracted into diethyl ether (3×25 mL). The combined ether extracts was extracted with 1M NaOH (3×25 mL) and the resulting aqueous layer was acidified to pH 2.0 using 6N HCl, then reextracted back into diethyl ether (3×25 mL). The combined organic layers was washed with water (1×25 mL), brine (1×25 mL) and dried over magnesium sulfate. Evaporation of solvent left a brown solid which was filtered through a small plug of silica gel using 10% MeOH/CHCl3. Evaporation left 448 mg (32%) of a brown solid, m.p. 90°-93° C.
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1.69 g
Type
reactant
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Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
924 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

n-Butyl lithium (34 ml of a 1.6M solution in hexanes) was added dropwise to a stirred solution of 1-bromo-4-propylbenzene (9.96 g) in dry THF (30 ml) at -70° C. under argon. The reaction was stirred for 1 hour at -70° C. before addition of triisopropyl borate (12.7 ml) and then stirred for a further 90 minutes at -70° C. before addition of saturated aqueous ammonium chloride solution (30 ml). The reaction was stirred at -70° C. for a further 10 minutes, water (100 ml) was added and the reaction was allowed to warm to ambient temperature. The reaction mixture was extracted with diethyl ether (3×50 ml), the combined organic layers were dried (MgSO4) and then the solvent was removed by evaporation. Trituration of the resultant clear oil with isohexane gave 4-propylphenylboronic acid as a white solid, 6.7 g, mass spectrum (negative electrospray (-ve ESP)): 163 (M-H)-.
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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9.96 g
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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30 mL
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12.7 mL
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Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of magnesium shavings (217 mg, 8.9 mmol) in 3 mL of dry tetrahydrofuran under argon, a crystal along with a solution of 4-bromopropylbenzene (1.69 g, 8.5 mmol) dissolved in 6 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The solution was refluxed for an additional 0.5 h, cooled to room temperature and added in portions over 10 minutes to a solution of trimethylborate (924 mg, 8.9 mmol) previously dissolved in 4 mL of dry ether at -78° C. After 30 minutes, the solution was warmed to room temperature where stirring continued for 90 minutes, then the reaction was quenched by the addition of 2 mL of a 10% hydrochloric acid solution. The tetrahydrofuran was removed under reduced pressure and the remaining residue was extracted into diethyl ether (3×25 mL). The combined ether extracts was extracted with 1M NaOH (3×25 mL) and the resulting aqueous layer was acidified to pH 2.0 using 6N HCl, then reextracted back into diethyl ether (3×25 mL). The combined organic layers was washed with water (1×25 mL), brine (1×25 mL) and dried over magnesium sulfate. Evaporation of solvent left a brown solid which was filtered through a small plug of silica gel using 11.0 MeOH/CACl3. Evaporation left 448 mg (32%) of a brown solid, m.p. 90°-93° C.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
924 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Propylphenylboronic acid
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4-Propylphenylboronic acid

Citations

For This Compound
29
Citations
C Flender, P Leonhard, C Wolf, M Fritzsche… - Analytical …, 2010 - ACS Publications
A new method, based on a direct-electron ionization (EI) interface, is presented for the analysis of compounds insufficiently amenable to usual MS methods. The instrumentation is …
Number of citations: 17 pubs.acs.org
Y Que, J Ruan, Y Xiao, C Feng, G Lu, X Huang - Polymer Chemistry, 2020 - pubs.rsc.org
… vesicles with higher amounts of hydrophobic 4-propylphenylboronic acid (Fig. 4A) and 4-… (33% and 42% for 4-propylphenylboronic acid and 4-hexylphenylboronic acid, respectively). …
Number of citations: 8 pubs.rsc.org
C Jin, AM Decker, XP Huang, BP Gilmour… - ACS chemical …, 2014 - ACS Publications
… The resulting amides 21a and 21b were coupled with 4-propylphenylboronic acid, followed by HCl treatment to provide 6a and 6b in 55% and 33% overall yield, respectively. All …
Number of citations: 55 pubs.acs.org
M Kato, M Huynh, N Chan, J Elliott, A Trinh… - Journal of Inorganic …, 2023 - Elsevier
… Using 4-iodophenyl acetic acid and 4-propylphenylboronic acid as starting materials, we initially screened several Suzuki-Miyaura cross-coupling conditions (Pd catalysts, buffer, pH) to …
Number of citations: 3 www.sciencedirect.com
M Wang, Z Han, X Gou, W Shi… - … –A European Journal, 2023 - Wiley Online Library
… by the template condensation of 1-(1-methyl-1H-imidazol-2-yl)ethanone oxime with phenylboronic acid, 4-tolyboronic acid, 4ethylphenylboronic acid, and 4-propylphenylboronic acid, …
J Qu, F Ren, J Shi, B Tong, Z Cai… - Chemistry–A European …, 2020 - Wiley Online Library
… 4-methylphenylboronic acid, 4-ethylphenylboronic acid, 4-propylphenylboronic acid, 4-butylphenylboronic acid, 4-pentylphenylboronic acid and 4-hexyl phenylboric acid were all …
Y Li, B Pei, J Chen, S Bing, L Hou, Q Sun, G Xu… - Journal of Colloid and …, 2021 - Elsevier
A novel catalyst with a yolk-shell structure was designed to overcome the leaching of noble metals in heterogeneous catalysis. Through a template method, palladium (Pd) …
Number of citations: 35 www.sciencedirect.com
C Jin, AM Decker, VH Makhijani… - Journal of medicinal …, 2018 - ACS Publications
… Suzuki coupling of 10a, 10b, and 10g with 4-propylphenylboronic acid under microwave conditions yielded 53–80% of 11a, 11b, and 11g. Removal of the Boc group with 4 M HCl in …
Number of citations: 34 pubs.acs.org
FS Coulibaly, AS Alnafisah, NA Oyler… - Molecular …, 2018 - ACS Publications
… In this study, 11 B qNMR method’s specificity was tested in the presence of boric acid and 4-propylphenylboronic acid (PBA). Thus, BTZ’s 11 B qNMR spectrum was acquired and …
Number of citations: 4 pubs.acs.org
I Dasgupta, EA Tanifum, M Srivastava, SS Phatak… - PLoS …, 2012 - journals.plos.org
Boronic acids, known to bind diols, were screened to identify non-inflammatory cross-linkers for the preparation of glucose sensitive and insulin releasing agglomerates of liposomes (…
Number of citations: 15 journals.plos.org

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